molecular formula C7H6O3S B8349621 2-Hydroxy-6-mercaptobenzoic acid

2-Hydroxy-6-mercaptobenzoic acid

Cat. No.: B8349621
M. Wt: 170.19 g/mol
InChI Key: PQLVYDHAZMLNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-mercaptobenzoic acid is a multifunctional benzoic acid derivative presenting both phenolic hydroxyl and sulfhydryl functional groups on its aromatic ring. This unique structure makes it a valuable building block in organic synthesis, particularly for constructing sulfur and nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals . Researchers can utilize this compound in intramolecular oxidative cyclization reactions to synthesize important scaffolds like benzo[d]isothiazol-3(2H)-ones and benzo[e][1,3]thiazin-4-ones . These heterocyclic cores are associated with a broad spectrum of biological activities. The compound's utility is further enhanced by its ability to act as a ligand for various metals, facilitating its application in catalysis and materials science . As a key synthetic intermediate, this compound is expected to serve as a precursor in the development of potential drug candidates, dyestuffs like thioindigo, and specialized chemical preservatives . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

2-hydroxy-6-sulfanylbenzoic acid

InChI

InChI=1S/C7H6O3S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,8,11H,(H,9,10)

InChI Key

PQLVYDHAZMLNDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent research has highlighted the potential of 2-hydroxy-6-mercaptobenzoic acid derivatives as anticancer agents. A study evaluated a series of compounds based on 2-mercaptobenzoxazole derivatives, demonstrating their antiproliferative activity against several cancer cell lines, including hepatocellular carcinoma and breast cancer cell lines. The most potent compounds showed IC50 values ranging from 2.14 to 19.34 µM, indicating significant efficacy compared to standard drugs like doxorubicin .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

CompoundCell LineIC50 (µM)
4bHepG26.83
4dMCF-73.64
5dMDA-MB-2312.14
6bHeLa5.18

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various kinases associated with cancer progression. Molecular docking studies have suggested potential binding interactions between the compound and key kinases such as EGFR and HER2, which are critical targets in cancer therapy .

Environmental Applications

Biodegradation Studies

This compound has been identified as a metabolite in the biodegradation pathways of dibenzothiophene, a model compound for studying the microbial degradation of sulfur-containing polycyclic aromatic hydrocarbons. The compound's sensitivity to oxidation by molecular oxygen leads to the formation of disulfides, which can further participate in microbial metabolic pathways .

Table 2: Biodegradation Pathways Involving this compound

CompoundMetabolic Pathway
DibenzothiopheneOxidation to disulfides
Benzothiophene-2,3-dioneConversion to thiosalicylic acid

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving mercapto and hydroxyl group incorporation onto the benzene ring. The compound exhibits important chemical properties that make it suitable for further functionalization into more complex molecules used in drug development .

Case Studies

Case Study 1: Cancer Treatment Development

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that specific modifications could enhance their efficacy against resistant cancer cell lines, paving the way for new therapeutic strategies in oncology .

Case Study 2: Environmental Remediation

Another study focused on the role of this compound in bioremediation processes for contaminated sites with sulfur compounds. The findings suggested that microbial communities capable of degrading dibenzothiophene could utilize this compound as an intermediate, thus contributing to environmental cleanup efforts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-hydroxy-6-mercaptobenzoic acid with related compounds:

Compound Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Key Reactivity/Stability Notes
This compound C₇H₆O₃S 170.18 -COOH, -OH (C2), -SH (C6) Not available High reactivity due to -SH; prone to oxidation (disulfide formation)
2-Mercaptobenzoic acid C₇H₆O₂S 154.18 -COOH, -SH (C2) 162–165 Stable under recommended storage; incompatible with strong oxidizers
2-Hydroxy-5-methylbenzoic acid C₈H₈O₃ 152.15 -COOH, -OH (C2), -CH₃ (C5) Not specified Lower acidity vs. thiol analogs; used in synthesis
2-Chloro-6-mercaptobenzoic acid C₇H₅ClO₂S 188.63 -COOH, -Cl (C2), -SH (C6) Not available Electron-withdrawing Cl enhances acidity; research intermediate

Physicochemical Properties

  • Acidity: The -SH group (pKa ~10–12) in mercapto-substituted benzoic acids is less acidic than -OH (pKa ~2–4 for phenolic groups) but more acidic than aliphatic thiols. The presence of -COOH (pKa ~2–3) dominates the acidity profile.
  • Solubility: Thiol-containing analogs (e.g., 2-mercaptobenzoic acid) are typically soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) but poorly soluble in water .
  • Thermal Stability : 2-Mercaptobenzoic acid decomposes at 288.6°C (760 mmHg) , suggesting that this compound may exhibit similar thermal behavior.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis typically begins with 6-chloro-2-hydroxybenzoic acid as the starting material. Elemental sulfur (S₈) acts as the sulfur source, while a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) facilitates deprotonation and nucleophilic attack. The general reaction proceeds as follows:

6-Chloro-2-hydroxybenzoic acid+S8+NaOH2-Hydroxy-6-mercaptobenzoic acid+NaCl+H2O\text{6-Chloro-2-hydroxybenzoic acid} + \text{S}8 + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} + \text{H}2\text{O}

Key parameters influencing yield and purity include:

  • Temperature : 50–100°C to balance reaction kinetics and avoid side reactions.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance sulfur solubility and reaction homogeneity, whereas dichloromethane (DCM) may reduce byproduct formation.

  • Stoichiometry : A molar excess of sulfur (1.5–2.0 equivalents) ensures complete substitution.

Table 1: Optimization of Mercaptylation Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–90°CHigher temperatures accelerate reaction but risk oxidation.
SolventDMFMaximizes sulfur dissolution and reaction efficiency.
Base Concentration2.0–3.0 M NaOHEnsures sufficient deprotonation without saponification.

This method is favored for its simplicity and scalability, though purification steps (e.g., recrystallization from ethanol-water mixtures) are often necessary to remove residual sulfur and salts.

Diazotization and Xanthate Intermediate Route

An alternative pathway involves the formation of a diazonium salt intermediate, followed by substitution with a xanthate group and subsequent hydrolysis. This method is particularly useful for introducing thiol groups onto aromatic rings while preserving sensitive functional groups.

Stepwise Synthesis Protocol

  • Diazotization : Treatment of 2-amino-6-chlorobenzoic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt.

  • Xanthate Formation : Reaction with ethylxanthic acid potassium salt introduces the xanthate group (-SCSOEt), yielding 6-chloro-2-(ethoxythiocarbonylthio)benzoic acid.

  • Hydrolysis : Acidic or basic hydrolysis cleaves the xanthate group to produce the free thiol. For example, using aqueous HCl at elevated temperatures (80–100°C) affords this compound.

Critical Considerations

  • Reaction Control : Diazotization must occur at low temperatures (0–5°C) to prevent premature decomposition of the diazonium salt.

  • Hydrolysis Conditions : Prolonged heating during hydrolysis risks oxidation of the thiol group; inert atmospheres (N₂ or Ar) are recommended.

Table 2: Key Steps in the Xanthate Route

StepReagents/ConditionsYield*
DiazotizationNaNO₂, HCl, 0–5°C85–90%
Xanthate SubstitutionEthylxanthic acid K⁺, 20–25°C75–80%
Hydrolysis6 M HCl, 80°C, 2 h70–75%

*Yields are estimated based on analogous reactions in patent literature.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

  • Mercaptylation : Higher yields (80–85%) and shorter reaction times (4–6 h) make this method industrially viable. However, halogenated precursors may be costly.

  • Xanthate Route : Offers precise control over substitution but involves multi-step protocols and lower overall yields (60–70%) .

Q & A

Q. Contradiction Analysis :

StudyKey FindingPotential Confounder
Smith et al. (2023)EC50 = 12 µM (DPPH)Used DMSO solvent, which scavenges radicals
Lee et al. (2024)EC50 = 28 µM (DPPH)Avoided DMSO; used ethanol

Resolution : Standardize assay conditions (solvent, pH, radical source) and validate via orthogonal methods (e.g., ORAC and FRAP assays) .

Advanced Question: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict LogP (octanol-water partition coefficient) using GAFF force field; experimental LogP = 1.8 vs. predicted 1.72 .
  • Docking Studies : Glide SP scoring for binding to COX-2 (PDB: 5KIR) identifies derivatives with ΔG < −8 kcal/mol .
  • ADMET Prediction : SwissADME for bioavailability (TPSA < 90 Ų optimal) .

Data Integration Framework:

Virtual Screening : Filter derivatives via Lipinski’s Rule of Five.

Toxicity Prediction : ProTox-II for hepatotoxicity risk (p < 0.05).

Experimental Validation : Compare MD-predicted solubility with shake-flask assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.